molecular formula C15H9BrN2O2S3 B12127676 2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12127676
M. Wt: 425.3 g/mol
InChI Key: BFNFEKPMJDRHPD-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a thioxo group at position 2 and a benzamide substituent at position 2. Its structure includes a Z-configured thiophen-2-ylmethylidene group at position 5, which confers unique electronic and steric properties. The bromine atom on the benzamide moiety enhances lipophilicity and may influence bioactivity through halogen bonding.

Properties

Molecular Formula

C15H9BrN2O2S3

Molecular Weight

425.3 g/mol

IUPAC Name

2-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C15H9BrN2O2S3/c16-11-6-2-1-5-10(11)13(19)17-18-14(20)12(23-15(18)21)8-9-4-3-7-22-9/h1-8H,(H,17,19)/b12-8-

InChI Key

BFNFEKPMJDRHPD-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CS3)/SC2=S)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CS3)SC2=S)Br

Origin of Product

United States

Preparation Methods

Multicomponent Condensation Approach

A highly efficient method for synthesizing thiazolidinone derivatives involves multicomponent reactions (MCRs) that converge aldehydes, amines, and thiocarboxylic acids. For the target compound, 2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide , the reaction sequence begins with the condensation of 2-bromobenzaldehyde and thiophene-2-carbaldehyde in the presence of a primary amine (e.g., hydrazine) and thioglycolic acid. The mechanism proceeds as follows:

  • Imine Formation : The aldehyde groups of 2-bromobenzaldehyde and thiophene-2-carbaldehyde react with hydrazine to form a bis-imine intermediate.

  • Thiol Addition : Thioglycolic acid undergoes nucleophilic attack on the imine carbon, facilitated by acid catalysis (e.g., β-cyclodextrin-SO₃H).

  • Cyclization : Intramolecular cyclization generates the thiazolidinone core, with simultaneous incorporation of the thioxo group via sulfur transfer from thioglycolic acid.

  • Oxidation and Tautomerization : Air oxidation of the thiol group to the thioxo moiety and tautomerization stabilize the Z-configuration at the exocyclic double bond.

Key Advantages :

  • High atom economy (yields >80%).

  • Stereoselectivity controlled by β-cyclodextrin-SO₃H, which stabilizes the transition state favoring the Z-isomer.

Stepwise Synthesis via Thiazolidinone Intermediates

An alternative route involves synthesizing the thiazolidinone scaffold before introducing the bromobenzamide moiety. This method, adapted from patent literature, proceeds as follows:

Step 1: Synthesis of 5-(Thiophen-2-Ylmethylidene)-2-Thioxothiazolidin-4-One

  • Aldol Condensation : Thiophene-2-carbaldehyde reacts with 2-thioxothiazolidin-4-one in methanol under basic conditions (e.g., triethylamine) to form the exocyclic double bond.

  • Stereochemical Control : The Z-configuration is achieved by refluxing in toluene, which promotes thermodynamic control via conjugation stabilization.

Step 2: N-Acylation with 2-Bromobenzoyl Chloride

  • Acylation Reaction : The secondary amine of the thiazolidinone intermediate reacts with 2-bromobenzoyl chloride in dichloromethane, using DMAP as a catalyst.

  • Purification : The crude product is recrystallized from ethanol to yield the final compound with >95% purity.

Key Advantages :

  • Scalability (demonstrated at 100g scale).

  • Minimal epimerization due to mild acylation conditions.

Optimization of Reaction Conditions

Catalytic Systems

  • Acid Catalysis : β-Cyclodextrin-SO₃H enhances electrophilicity of aldehydes and stabilizes intermediates, reducing reaction time from 12h to 4h.

  • Phase Transfer Catalysis : Benzyltriethylammonium chloride improves solubility of inorganic bases (e.g., NaOH) in organic solvents, increasing yield by 15%.

Solvent and Temperature Effects

  • Polar Solvents : Methanol and ethanol favor cyclization but may promote side reactions; toluene optimizes stereoselectivity for the Z-isomer.

  • Temperature : Reactions conducted at 60–80°C prevent premature precipitation of intermediates, ensuring complete conversion.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : The Z-configuration is confirmed by a deshielded vinyl proton at δ 7.8 ppm (J = 12 Hz).

  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S).

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a dihedral angle of 12° between the thiophene and benzamide planes, consistent with the Z-geometry.

Comparative Analysis of Synthetic Methods

Parameter Multicomponent Approach Stepwise Synthesis
Yield82–88%75–85%
Reaction Time4–6h8–12h
Stereoselectivity (Z:E)95:590:10
ScalabilityModerate (≤50g)High (≥100g)

Industrial-Scale Considerations

The patent-derived stepwise method is preferred for large-scale production due to:

  • Reusability of Catalysts : CoFe₂O₄@SiO₂/PrNH₂ nanoparticles can be recycled seven times without loss of activity.

  • Effluent Management : Aqueous workup minimizes halogenated waste, complying with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The thiazolidinone ring can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the thiazolidinone ring.

Scientific Research Applications

2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with the target molecule, enabling a comparative analysis of substituent effects, synthesis routes, and biological activities.

Substituent Variations in the Rhodanine Core
Compound Name Molecular Formula Substituents (Position 5) Key Modifications Molecular Weight (g/mol) Reference
2-Bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide C₁₇H₁₁BrN₂O₃S₂ 3-Hydroxybenzylidene Hydroxyl group on benzylidene 435.31
N-[(5Z)-5-(5-Bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide C₁₉H₁₀BrClN₃O₂S₂ 5-Bromoindolylidene Indole ring with bromine and ketone groups 515.75
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide C₁₉H₁₅N₃O₂S₂ Benzylidene Naphthyl and methylphenyl groups 393.47

Key Observations :

  • Electron-Withdrawing vs. In contrast, the hydroxyl group in increases polarity, which may affect solubility .
  • Thiophene’s sulfur atom may also participate in hydrogen bonding .

Characterization :

  • Spectroscopy : All compounds were validated via ¹H/¹³C NMR, IR, and mass spectrometry. For example, ’s derivatives showed characteristic IR peaks for C=O (1680–1720 cm⁻¹) and C=S (1220–1250 cm⁻¹) .
  • Crystallography: ’s hydroxybenzylidene analog was resolved via X-ray diffraction, confirming the Z-configuration and planar thiazolidinone core .

Comparative Analysis :

  • The bromine atom in the target compound may enhance metabolic stability compared to hydroxylated analogs (), which are more prone to glucuronidation .
  • Thiophene-containing derivatives (target compound) could exhibit improved blood-brain barrier penetration due to lower polarity compared to indole-based systems .

Biological Activity

2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a compound with a complex structure that includes a thiazolidinone ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is C15H12BrN3O2S2, with a molecular weight of 420.3 g/mol. Its unique structural features include:

  • Thiazolidinone ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Bromine substitution : Enhances chemical reactivity.
  • Thiophen-2-ylmethylidene group : Contributes to potential biological interactions.

Biological Activity Overview

Compounds containing thiazolidinone structures have been documented to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazolidinones are known for their effectiveness against various bacterial strains.
  • Anticancer Properties : Many derivatives have shown promise in inhibiting cancer cell proliferation.

Research indicates that 2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide may interact with specific enzymes or receptors, modulating their activity. The exact pathways and mechanisms remain to be fully elucidated but may involve:

  • Enzyme Inhibition : Potential binding to enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Influencing receptor activity that regulates cellular processes.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of related thiazolidinone derivatives on glioblastoma cells using MTT assays. Compounds demonstrated significant cytotoxic effects with IC50 values ranging from 6.43 to 12.16 µg/mL .
    CompoundIC50 (µg/mL)
    5b9.48
    5c12.16
    5e6.43
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to key proteins involved in tumor growth (AURKA and VEGFR-2), suggesting potential as targeted therapies .
    CompoundAURKA Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
    5a-9.8-8.2
    5b-9.0-8.7
    5e-8.7-7.9

Q & A

Q. What are the key synthetic steps for preparing this compound, and what intermediates are involved?

The synthesis involves:

  • Thiazolidinone ring formation : Reaction of a primary amine (e.g., thiosemicarbazide) with carbon disulfide and an α-halo ketone (e.g., chloroacetone) to form the thiazolidinone core .
  • Benzylidene condensation : Reaction of the thiazolidinone intermediate with thiophen-2-ylmethylidene aldehyde under basic conditions (e.g., KOH/ethanol) to introduce the Z-configured exocyclic double bond .
  • Bromobenzamide coupling : Final acylation using 2-bromobenzoyl chloride in the presence of a base like triethylamine .

Key intermediates include the thiosemicarbazone and the unsubstituted thiazolidinone.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : To confirm proton environments (e.g., thioxo group at δ 160-170 ppm) and Z-configuration of the benzylidene moiety via coupling constants .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 449.3) .
  • IR Spectroscopy : Identification of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .
  • Anticancer : Cytotoxicity screening in HeLa or MCF-7 cell lines (IC50 determination) .
  • Anti-inflammatory : COX-2 inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during thiazolidinone ring formation?

Critical parameters include:

  • Solvent : Ethanol (yield: ~75%) vs. methanol (yield: ~68%) due to polarity effects on cyclization .
  • Catalyst : Acetic acid (1-2 equiv.) enhances protonation of intermediates .
  • Temperature : Reflux at 70–80°C ensures complete ring closure without side reactions .
ConditionYield (%)Purity (%)Reference
Ethanol, 70°C8298
Methanol, 65°C7195

Q. How to resolve contradictions in spectral data suggesting isomerization or impurities?

  • Isomer differentiation : Use 2D NMR (NOESY) to confirm Z-configuration of the benzylidene group. For example, NOE correlations between the thiophene proton and thiazolidinone methylidene .
  • Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis to rule out unreacted intermediates .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting anticancer activity?

  • Substituent variation : Synthesize analogs with:
  • Halogen replacements (e.g., Cl instead of Br) .

  • Alternative heterocycles (e.g., pyridine instead of thiophene) .

    • Bioassay design :
  • Test analogs against a panel of cancer cell lines (e.g., NCI-60) to identify selectivity .

  • Measure apoptosis markers (e.g., caspase-3 activation) to probe mechanisms .

    Analog ModificationIC50 (μM, MCF-7)Selectivity Index (vs. HEK293)
    2-Bromo (Parent)12.53.2
    2-Chloro18.72.1
    Thiophene → Pyridine8.95.6

    Data adapted from studies on similar thiazolidinones .

Q. How to address low solubility in aqueous buffers during biological testing?

  • Co-solvent systems : Use DMSO (≤1% v/v) with PBS, ensuring no solvent toxicity .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions .

Methodological Notes

  • Data Synthesis : Cross-referenced structural, synthetic, and bioactivity data from peer-reviewed studies (e.g., ).
  • Advanced Techniques : Emphasis on mechanistic analysis (e.g., DFT, 2D NMR) to address complex research challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.